Exact Mass and Molecular Weight Determination of (1S)-1-(3-Bromo-5-methoxyphenyl)prop-2-en-1-amine: A Comprehensive Analytical Guide
Exact Mass and Molecular Weight Determination of (1S)-1-(3-Bromo-5-methoxyphenyl)prop-2-en-1-amine: A Comprehensive Analytical Guide
Executive Summary
In preclinical drug development and forensic toxicology, the precise characterization of novel molecular entities is non-negotiable. (1S)-1-(3-Bromo-5-methoxyphenyl)prop-2-en-1-amine is a chiral, halogenated primary amine with the chemical formula C₁₀H₁₂BrNO . Because of the presence of the bromine atom and the chiral center, this compound presents unique analytical signatures.
This whitepaper provides an authoritative guide on the theoretical calculations and empirical determination of the exact mass and molecular weight of this compound. By leveraging [1], analytical chemists can achieve sub-5 ppm mass accuracy, ensuring unambiguous structural confirmation[2].
Chemical Identity & Mass Fundamentals
To accurately characterize a molecule via mass spectrometry, one must distinguish between Molecular Weight (Average Mass) and Exact Mass (Monoisotopic Mass) [3].
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Molecular Weight (242.116 g/mol ): This value is calculated using the standard atomic weights of each element, which reflect the natural abundance of all isotopes on Earth. It is the value used for macroscopic laboratory tasks, such as calculating molarity for biochemical assays or synthesizing bulk material.
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Exact Mass (241.0102 Da): This value is calculated using the mass of the most abundant, stable isotope of each element (e.g., ¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O)[4]. In HRMS, the exact mass is the critical metric because mass spectrometers separate individual ions rather than bulk averages[5].
The presence of bromine in this compound is highly significant. Bromine has two major naturally occurring isotopes: ⁷⁹Br (50.69%) and ⁸¹Br (49.31%). While the exact mass is formally based on ⁷⁹Br, any mass spectral analysis will display a distinctive "twin peak" (M and M+2) of nearly equal intensity, which serves as a built-in diagnostic tool for structural validation.
Quantitative Data Summary
The following table summarizes the theoretical mass metrics required for the analytical validation of C₁₀H₁₂BrNO[4].
| Metric | Value | Calculation Basis | Application |
| Chemical Formula | C₁₀H₁₂BrNO | N/A | Elemental composition |
| Molecular Weight | 242.116 g/mol | Average atomic weights (C:12.011, Br:79.904) | Bulk weighing, molarity |
| Exact Mass (Monoisotopic) | 241.0102 Da | ¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O | HRMS target mass |
| Theoretical [M+H]⁺ (⁷⁹Br) | 242.0180 m/z | Exact Mass + Proton (1.0073 Da) | ESI+ primary detection |
| Theoretical[M+H]⁺ (⁸¹Br) | 244.0160 m/z | Exact Mass (⁸¹Br) + Proton | Isotopic validation |
| Mass Defect | ~0.0102 Da | Exact Mass - Nominal Mass (241) | Filtering isobaric noise |
Analytical Methodology: High-Resolution Mass Spectrometry (HRMS)
To empirically validate the exact mass of (1S)-1-(3-Bromo-5-methoxyphenyl)prop-2-en-1-amine, a Liquid Chromatography Quadrupole Time-of-Flight (LC-QTOF-MS) workflow is recommended[6]. This protocol is designed as a self-validating system : every step includes an internal check to prevent false positives.
Step-by-Step LC-QTOF-MS Protocol
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Sample Preparation (Causality: Ionization Efficiency)
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Action: Dissolve the compound in a 50:50 mixture of LC-MS grade Water and Methanol containing 0.1% Formic Acid (FA).
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Causality: The primary amine group (-NH₂) is highly basic. Formic acid acts as a proton donor, forcing the amine into its protonated state (-NH₃⁺) in solution. This pre-ionization drastically enhances the sensitivity of the Electrospray Ionization (ESI) process, ensuring a robust [M+H]⁺ signal.
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Chromatographic Separation (Causality: Matrix Suppression Mitigation)
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Action: Inject 2 µL onto a C18 Ultra-High-Performance Liquid Chromatography (UHPLC) column.
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Causality: The C18 stationary phase retains the hydrophobic bromophenyl ring, while the polar mobile phase interacts with the amine. This separates the target analyte from early-eluting salts and polar contaminants, preventing ion suppression in the mass spectrometer source.
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Lock-Mass Calibration (Causality: Sub-5 ppm Accuracy)
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Action: Continuously infuse a reference standard (e.g., Leucine Enkephalin, exact mass 556.2771 Da) via a secondary reference sprayer[2].
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Causality: Time-of-Flight (TOF) tubes are sensitive to minute thermal fluctuations. By constantly measuring a known mass, the software dynamically corrects the mass axis in real-time. This self-correcting loop guarantees that the measured mass of the analyte deviates by less than 5 parts-per-million (ppm) from the theoretical 241.0102 Da[7].
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Data Acquisition & Extraction
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Action: Operate the QTOF in ESI positive mode (ESI+) with a resolution > 30,000 FWHM. Extract the Extracted Ion Chromatogram (XIC) at m/z 242.0180 ± 0.005 Da.
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Caption: LC-HRMS analytical workflow for the exact mass determination of small molecules.
Validation via Isotopic Signatures
Relying solely on the monoisotopic mass is insufficient for rigorous scientific validation, as isobaric compounds (different formulas, same nominal mass) can cause false identifications[5]. The presence of bromine provides a powerful, self-validating isotopic signature.
Because ⁷⁹Br and ⁸¹Br exist in a ~1:1 natural ratio, the mass spectrum of (1S)-1-(3-Bromo-5-methoxyphenyl)prop-2-en-1-amine must exhibit two distinct peaks separated by exactly ~1.998 Da.
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Primary Peak (M): m/z 242.0180 (Contains ⁷⁹Br)
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Secondary Peak (M+2): m/z 244.0160 (Contains ⁸¹Br)
If the intensity ratio of the 242 to 244 peaks deviates significantly from 1:1 (e.g., if it appears as 3:1, which would indicate Chlorine instead of Bromine), the identification must be rejected. This logic pathway ensures that the exact mass data is cross-verified by quantum-level isotopic realities.
Caption: Logic pathway for confirming brominated compound identity via 79Br and 81Br signatures.
References
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PubChemLite / CCSbase Database Source: Université du Luxembourg URL:[Link](Note: Exact mass parameters for C₁₀H₁₂BrNO derived from PubChemLite structural data)
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Methodology for Accurate Mass Measurement of Small Molecules Source: The Royal Society of Chemistry (RSC) URL:[Link]
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High Resolution Mass Spectrometry (HRMS) Analysis Principles Source: ResolveMass Laboratories Inc. URL:[Link]
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High-resolution mass spectrometry: basic principles for using exact mass and mass defect Source: ResearchGate (Analytical Chemistry Perspectives) URL:[Link]
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High-Resolution Mass Spectrometry for Beginners: A Laboratory Experiment Source: Journal of Chemical Education, ACS Publications URL:[Link]
